molecular formula C12H10FN3O2 B2830812 N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034361-76-5

N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2830812
CAS No.: 2034361-76-5
M. Wt: 247.229
InChI Key: ARGNCWIDYXCOEC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide (CAS 2034361-76-5) is a high-purity chemical compound with the molecular formula C12H10FN3O2 and a molecular weight of 247.22 g/mol . It belongs to the class of pyrimidine carboxamides, which are privileged scaffolds in medicinal chemistry due to their wide range of biological activities. This compound serves as a key intermediate and building block in organic synthesis and drug discovery research. Pyrimidine derivatives are extensively investigated for their diverse pharmacological potential, including applications as antimicrobial, antifungal, and anticancer agents . Recent research highlights the significant potential of fluorinated pyrimidine-carboxamide hybrids in developing novel anti-diabetic therapeutics. Studies show that such compounds can function as potent dual inhibitors of the enzymes α-glucosidase and α-amylase . The incorporation of an electron-withdrawing fluorine atom on the phenyl ring is a critical structural feature, as it has been shown to enhance inhibitory activity by influencing the compound's electronic properties and binding affinity to enzymatic targets . Inhibition of these enzymes helps manage postprandial blood glucose levels, making this compound a valuable template for research into new treatments for diabetes mellitus. The compound is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c1-18-11-6-10(14-7-15-11)12(17)16-9-4-2-8(13)3-5-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGNCWIDYXCOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide typically involves the reaction of 4-fluoroaniline with 6-methoxypyrimidine-4-carboxylic acid under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and disrupting the associated biological pathway. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, thereby reducing inflammation . The fluorophenyl and methoxy groups contribute to the compound’s binding affinity and specificity for the target .

Comparison with Similar Compounds

Substituent Effects on Activity

  • Halogen Influence : Fluorine substitution on the phenyl ring is common in analogs (e.g., ). Studies indicate that halogen size (F vs. Cl/Br/I) has minimal impact on inhibitory potency, as seen in maleimide derivatives (IC₅₀: 4.34–7.24 µM) . This suggests the fluorine atom primarily optimizes pharmacokinetic properties (e.g., metabolic stability) rather than steric interactions.
  • Methoxy vs. Methyl Groups : Methoxy substituents (e.g., 6-OCH₃ in the target) enhance solubility compared to hydrophobic methyl groups (e.g., 6-CH₃ in ). However, methyl groups may improve membrane permeability in antimicrobial agents .
  • Ring Saturation : Dihydro/tetrahydropyrimidine derivatives (e.g., ) exhibit conformational flexibility, enabling stronger interactions with enzyme active sites. The target’s fully aromatic pyrimidine core may favor rigidity and target selectivity .

Structural and Crystallographic Insights

  • Hydrogen Bonding : Fluorophenyl and methoxy groups participate in weak C–H⋯O/F interactions, as observed in crystallographic studies of related compounds (e.g., ). These interactions stabilize molecular conformations critical for bioactivity .
  • Dihedral Angles : Substituents on the pyrimidine ring influence planarity. For instance, a 12.8° dihedral angle between pyrimidine and fluorophenyl groups in optimizes steric compatibility with target proteins .

Biological Activity

N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 4-fluorophenyl group and a methoxy group at the 6-position. The presence of the fluorine atom is known to enhance the compound's lipophilicity and potentially its biological activity compared to non-fluorinated analogs.

The primary mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Target Enzyme : The compound has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical player in angiogenesis.
  • Biochemical Pathways : By inhibiting VEGFR-2, the compound disrupts the VEGF signaling pathway, leading to reduced angiogenesis, which is vital in various pathological conditions, including cancer.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been reported to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial for prostaglandin synthesis involved in inflammation:

CompoundIC50 (µM)Mechanism
This compound0.04 ± 0.02COX-2 Inhibition
Celecoxib0.04 ± 0.01COX-2 Inhibition

This indicates that this compound may serve as a promising candidate for anti-inflammatory drug development .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The inhibition of VEGFR-2 not only reduces angiogenesis but also impacts tumor growth directly. For instance, compounds with similar structures have shown significant cytotoxicity with IC50 values ranging from 0.65 µM to higher concentrations depending on the specific derivative and cancer cell type .

Case Studies and Research Findings

  • Study on HIV Integrase Inhibition :
    A related study explored the synthesis of pyrimidine derivatives, including this compound, for their inhibitory effects on HIV integrase. The most potent derivative exhibited an IC50 value of 0.65 µM against strand transfer reactions in vitro, although it did not show significant antiviral activity below cytotoxic concentrations .
  • Anti-inflammatory Effects :
    Another study evaluated various substituted pyrimidines for their anti-inflammatory properties using carrageenan-induced paw edema models. Compounds similar to this compound demonstrated significant reductions in inflammatory markers such as iNOS and COX-2 mRNA expressions .

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide?

The synthesis typically involves multi-step organic reactions, including condensation of pyrimidine precursors with fluorophenyl derivatives. Key steps include:

  • Amide bond formation : Reacting 6-methoxypyrimidine-4-carboxylic acid with 4-fluoroaniline using coupling agents like HATU or EDCI under inert conditions .
  • Solvent and catalyst optimization : Use of polar aprotic solvents (e.g., DMF, acetonitrile) and bases (e.g., triethylamine) to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. How is structural characterization performed for this compound?

Standard analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., methoxy group at δ ~3.9 ppm, fluorophenyl protons at δ ~7.1–7.4 ppm) .
  • Mass spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]+ at m/z 264.1) .
  • X-ray crystallography : For unambiguous confirmation of 3D structure, though this requires high-quality single crystals .

Q. What in vitro assays are used to evaluate its biological activity?

Common methodologies include:

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates or ADP-Glo™ kits .
  • Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines to assess cytotoxicity .
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

  • Standardized protocols : Use identical buffer systems (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 vs. HeLa) .
  • Orthogonal assays : Confirm enzyme inhibition with both kinetic and biophysical methods (e.g., SPR vs. ITC) .
  • Stability monitoring : Track compound degradation via HPLC under assay conditions (e.g., 37°C, 5% CO₂) .

Q. What role does this compound play in enzyme inhibition, and how is crystallography used to study it?

The compound acts as a competitive inhibitor by occupying the ATP-binding pocket of kinases. Crystallographic analysis involves:

  • Co-crystallization : Soaking the compound into protein crystals (e.g., PDB entry 0BK) .
  • Refinement with SHELX : SHELXL refines electron density maps to confirm binding modes and hydrogen-bonding interactions (e.g., fluorophenyl π-stacking with hydrophobic residues) .

Q. How can structure-activity relationship (SAR) studies optimize substituent effects?

Key substituent modifications and their impacts include:

  • Fluorophenyl vs. chlorophenyl : Fluorine enhances metabolic stability and lipophilicity (logP ~2.1 vs. ~2.5 for Cl) .
  • Methoxy vs. hydroxyl : Methoxy improves membrane permeability but reduces hydrogen-bonding capacity .
  • Pyrimidine ring substitution : 6-Methoxy enhances selectivity for kinase targets over off-target enzymes .

Q. What strategies optimize crystallization for X-ray diffraction studies?

Critical factors include:

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) to promote slow crystal growth .
  • Temperature control : Crystallize at 4°C to reduce thermal disorder .
  • Additive screening : Additives like PEG 4000 improve crystal morphology .

Q. How can stability issues in biological assays be addressed?

Stability is enhanced by:

  • Buffer optimization : Use 10% DMSO in PBS to prevent aggregation .
  • Light and temperature control : Store at -80°C in amber vials to minimize photodegradation .
  • Degradation profiling : LC-MS to identify breakdown products (e.g., demethylation of methoxy group) .

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